molecular formula C10H10O2 B6261294 (1s,2s)-2-Phenylcyclopropanecarboxylic acid CAS No. 23020-15-7

(1s,2s)-2-Phenylcyclopropanecarboxylic acid

Cat. No.: B6261294
CAS No.: 23020-15-7
M. Wt: 162.2
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Description

(1s,2s)-2-Phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a phenyl group attached to the second carbon of the cyclopropane ring and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of styrene with diazoacetic acid esters in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring . The resulting cyclopropane ester can then be hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1s,2s)-2-Phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) can facilitate elimination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1s,2s)-2-Phenylcyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the phenyl and carboxylic acid groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1s,2s)-2-Methylcyclopropane-1-carboxylic acid: Similar in structure but with a methyl group instead of a phenyl group.

    (1s,2s)-Cyclohexanedicarboxylic acid: Contains a cyclohexane ring instead of a cyclopropane ring.

    (1s,2s)-1,2-Diphenylethylenediamine: Contains a similar chiral center but with different functional groups.

Uniqueness

(1s,2s)-2-Phenylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, phenyl group, and carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,2S)-2-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23020-15-7
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-phenylcyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-TRANS)-
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